molecular formula C12H9BrFNO2S B8393529 Ethyl 2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylate

Ethyl 2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylate

Cat. No. B8393529
M. Wt: 330.17 g/mol
InChI Key: UGZYBUKBMKLHNP-UHFFFAOYSA-N
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Patent
US09328106B2

Procedure details

A mixture of 5-bromo-2-fluoro-benzenecarbothioamide (11.8 mmol, 2840 mg) and ethyl bromopyruvate (1.05 equiv., 12.4 mmol, 1.56 mL) in ethanol (30 mL) was heated at 80° C. overnight. The mixture was concentrated and the residue was purified on silica eluted with 0 to 20% EtOAc in Heptane to afford ethyl 2-(5-bromo-2-fluoro-phenyl)thiazole-4-carboxylate (2960 mg, 76.14% Yield) as a clear oil.
Quantity
2840 mg
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:8](=[S:10])[NH2:9])[CH:7]=1.Br[CH2:13][C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:8]2[S:10][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:9]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
2840 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(N)=S)F
Name
Quantity
1.56 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica
WASH
Type
WASH
Details
eluted with 0 to 20% EtOAc in Heptane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C=1SC=C(N1)C(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 2960 mg
YIELD: PERCENTYIELD 76.14%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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